Tetraphenylarsonium thiocyanate
Overview
Description
Rizatriptan N-oxide is a chemical compound derived from rizatriptan, a medication primarily used to treat migraines.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rizatriptan N-oxide can be synthesized through the oxidation of rizatriptan. One common method involves using sodium tungstate as a catalyst and hydrogen peroxide as the oxidizing agent. The reaction is typically carried out in a methanolic medium containing methanesulphonic acid at a temperature of 50-55°C .
Industrial Production Methods
While specific industrial production methods for rizatriptan N-oxide are not extensively documented, the synthesis process generally follows the laboratory methods with scale-up adjustments to accommodate larger production volumes. The use of efficient catalysts and optimized reaction conditions are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Rizatriptan N-oxide primarily undergoes oxidation reactions. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Sodium tungstate and hydrogen peroxide in methanolic medium with methanesulphonic acid.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed
The major product formed from the oxidation of rizatriptan is rizatriptan N-oxide itself. Other minor metabolites include triazolomethyl indole-3-acetic acid .
Scientific Research Applications
Rizatriptan N-oxide is primarily used in research settings to study its chemical properties and potential applications. It is often used as a reference compound in the analysis of rizatriptan and its metabolites. Additionally, it serves as a model compound in studies involving the oxidation of triptans and related compounds .
Mechanism of Action
The exact mechanism of action of rizatriptan N-oxide is not fully elucidated. it is known that rizatriptan, the parent compound, acts as an agonist at serotonin 5-HT1B and 5-HT1D receptors. This action leads to vasoconstriction and inhibition of pro-inflammatory neuropeptide release, which helps alleviate migraine symptoms .
Comparison with Similar Compounds
Similar Compounds
- Sumatriptan N-oxide
- Zolmitriptan N-oxide
- Almotriptan N-oxide
Uniqueness
Rizatriptan N-oxide is unique due to its specific chemical structure and the particular conditions under which it is synthesized. Its properties and reactivity may differ from other triptan N-oxides, making it a valuable compound for specific research applications .
Biological Activity
Tetraphenylarsonium thiocyanate (TPAT) is a compound that has garnered attention due to its unique biological properties and potential applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of TPAT, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.
Chemical Structure and Properties
This compound is an organoarsenic compound characterized by the presence of a tetraphenylarsenium cation paired with a thiocyanate anion. Its chemical formula is . The compound's structure can be represented as follows:
This configuration contributes to its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
- Antimicrobial Properties : TPAT exhibits antimicrobial activity against various bacterial strains. Research indicates that the thiocyanate ion can disrupt microbial cell membranes, leading to cell lysis and death. Studies have shown effective inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
- Cytotoxic Effects : The cytotoxicity of TPAT has been evaluated in several cancer cell lines. It has been observed to induce apoptosis in these cells through the activation of caspases, which are essential for programmed cell death. The compound's ability to target cancer cells while sparing normal cells presents a promising avenue for therapeutic development.
- Mechanistic Insights : TPAT's biological activity may be attributed to its ability to form complexes with metal ions, enhancing its reactivity. For instance, the formation of tetraphenylarsonium cobalt thiocyanate has been noted in studies involving adsorption processes, indicating potential applications in radiochemistry and environmental remediation .
Toxicological Profile
The toxicological profile of TPAT reveals several important considerations:
- Acute Toxicity : Studies indicate that TPAT can exhibit acute toxicity in laboratory animals when administered at high doses. Symptoms may include lethargy, respiratory distress, and gastrointestinal disturbances.
- Chronic Exposure Risks : Long-term exposure to organoarsenic compounds has been associated with various health risks, including carcinogenic effects and neurotoxicity. The specific impact of TPAT on human health remains an area requiring further investigation.
Case Studies
- In Vitro Studies : A study conducted by Yadav et al. demonstrated that TPAT could effectively inhibit the growth of specific bacterial strains in vitro, showcasing its potential as an antimicrobial agent . The researchers utilized a series of assays to quantify the minimum inhibitory concentration (MIC) values across different bacterial species.
- Environmental Applications : Research has explored the use of TPAT in the adsorption of heavy metals from contaminated water sources. The formation of stable complexes with metals such as cobalt highlights its utility in environmental cleanup efforts .
- Pharmacological Investigations : A recent investigation into the pharmacodynamics of TPAT revealed its potential role as an adjunct therapy in cancer treatment protocols. The study assessed its efficacy in combination with standard chemotherapeutic agents, noting synergistic effects that enhanced overall therapeutic outcomes .
Data Summary
Property | Findings |
---|---|
Antimicrobial Activity | Effective against Gram-positive and negative bacteria |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Acute Toxicity | Symptoms include lethargy and respiratory distress |
Environmental Use | Adsorption of heavy metals from water sources |
Properties
IUPAC Name |
tetraphenylarsanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20As/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMJFVQKDBRMIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20As+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862070 | |
Record name | Tetraphenylarsanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15912-80-8 | |
Record name | Tetraphenylarsonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15912-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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